molecular formula C16H14FN3O2S B2687926 N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797896-55-9

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2687926
CAS RN: 1797896-55-9
M. Wt: 331.37
InChI Key: UWWZHTPERTZVKL-UHFFFAOYSA-N
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Description

“N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles . These compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also used in the synthesis of hyperbranched conjugated polymers .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves the use of Sonogashira and Stille reactions . These reactions are based on the different aromatic natures of the two cores .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by the presence of a benzo[c][1,2,5]thiadiazole core . This core is often linked to other aromatic groups through various chemical reactions .


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used in the synthesis of hyperbranched conjugated polymers . The synthesis involves Suzuki coupling polymerization of various compounds .


Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole derivatives exhibit unique optical properties . For instance, they show narrowing of the photoluminescence spectra, revealing their potential laser applications .

Scientific Research Applications

Synthesis and Structural Analysis

Research into thiadiazole derivatives and related compounds typically involves their synthesis and detailed structural analysis. For instance, Panini et al. (2013) explored the crystal structures of biologically active 1,3,4-thiadiazole derivatives, focusing on the systematic variations in functional groups and their effects on molecular geometry and stabilization through weak interactions (Panini et al., 2013). These findings underscore the significance of structural analysis in understanding the physical and chemical properties of thiadiazole derivatives, which could be analogous to the compound of interest.

Biological Activities

The exploration of biological activities is a primary focus in the study of thiadiazole derivatives and similar compounds. Research efforts aim to uncover potential antimicrobial, anticancer, and other therapeutic properties. For example, Patel et al. (2010) investigated the antimicrobial activities of fluoroquinolone-based 4-thiazolidinones, demonstrating the relevance of such compounds in developing new antimicrobial agents (Patel et al., 2010). Additionally, Chowrasia et al. (2017) synthesized fluorinated triazolothiadiazoles and assessed their anticancer activity against various cell lines, highlighting the potential of such compounds in cancer treatment (Chowrasia et al., 2017).

Fluorescent Probes and Imaging Agents

Compounds with fluorophores are often studied for their potential as fluorescent probes or imaging agents. Tanaka et al. (2001) described the synthesis of benzoxazole and benzothiazole analogues suitable for sensing metal cations and pH changes, showcasing the application of such compounds in bioimaging and sensor development (Tanaka et al., 2001).

Mechanism of Action

The mechanism of action of benzo[c][1,2,5]thiadiazole derivatives is often related to their optical properties . For example, they have been studied for their amplified spontaneous emission (ASE) properties .

Future Directions

Benzo[c][1,2,5]thiadiazole derivatives have potential applications in various fields, including organic electronics . Future research could focus on exploring these applications further and optimizing the properties of these compounds for specific uses .

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c1-22-15(10-3-2-4-12(17)7-10)9-18-16(21)11-5-6-13-14(8-11)20-23-19-13/h2-8,15H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWZHTPERTZVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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